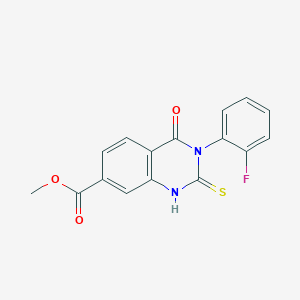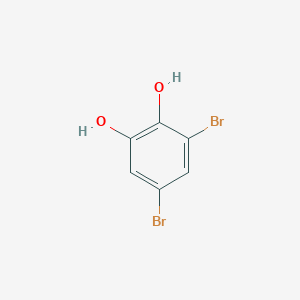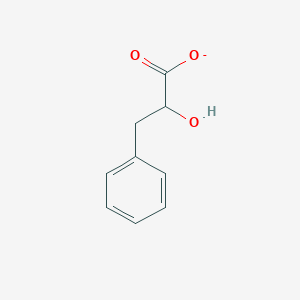
3-Phenyllactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyllactate is a 2-hydroxy carboxylate that results from the removal of a proton from the carboxylic acid group of 3-phenyllactic acid. It derives from a lactate. It is a conjugate base of a 3-phenyllactic acid.
Aplicaciones Científicas De Investigación
Enhanced Production in Escherichia coli
Research by Kawaguchi et al. (2019) demonstrated that 3-Phenyllactic acid (PhLA) production from glucose in recombinant Escherichia coli could be enhanced through oxygen limitation and the expression of certain genes in the shikimate pathway. This process is significant for the pharmaceutical and biorefinery industries, highlighting the importance of oxygen limitation in the biosynthesis of aromatic compounds like PhLA (Kawaguchi et al., 2019).
Aromatic Polyesters Production
Yang et al. (2018) engineered Escherichia coli strains to produce aromatic polyesters from glucose through one-step fermentation. By expressing specific genes, they managed to produce various poly(3HB-co-d-phenyllactate) polymers directly from glucose. This innovative approach opens up new avenues for the fermentative production of biodegradable plastics from renewable resources, showcasing the versatility of 3-Phenyllactate in polymer synthesis (Yang et al., 2018).
Production in Lactobacillus Species
Studies by Xu et al. (2020) and Xu et al. (2021) explored the production of 3-Phenyllactic acid by Lactobacillus crustorum strains in both batch and continuous fermentation systems. Their work highlights the potential of these bacteria to efficiently produce 3-Phenyllactate, which has broad applications in the food and material industries due to its antimicrobial properties (Xu et al., 2020); (Xu et al., 2021).
Antimicrobial and Antibiofilm Activities
Research on the antimicrobial and antibiofilm activities of 3-Phenyllactic acid against various pathogens, such as Enterobacter cloacae and Listeria monocytogenes, has shown promising results. Studies by Liu et al. (2018) and Liu et al. (2017) demonstrated that 3-Phenyllactic acid can effectively inactivate planktonic and biofilm cells of these pathogens, offering a potential natural alternative to traditional chemical sanitizers in food safety and preservation (Liu et al., 2018); (Liu et al., 2017).
Enantioseparation for Pharmaceutical Applications
The study by Tong et al. (2017) on the enantioseparation of 3-Phenyllactic acid using chiral ligand exchange countercurrent chromatography highlights its significance in the pharmaceutical industry. The ability to separate enantiomers of bioactive compounds like 3-Phenyllactate is crucial for the development of drugs with specific desired activities (Tong et al., 2017).
Propiedades
Nombre del producto |
3-Phenyllactate |
|---|---|
Fórmula molecular |
C9H9O3- |
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1 |
Clave InChI |
VOXXWSYKYCBWHO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)[O-])O |
Sinónimos |
3-phenyllactate 3-phenyllactic acid 3-phenyllactic acid, (D)-isomer 3-phenyllactic acid, (DL)-isomer 3-phenyllactic acid, (L)-isomer 3-phenyllactic acid, calcium salt 3-phenyllactic acid, monosodium salt beta-phenyllactic acid phenyllactic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3,4-dimethoxyphenyl)methyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B1230511.png)
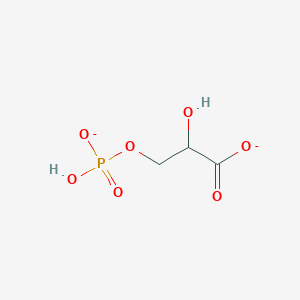
![1-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one](/img/structure/B1230514.png)
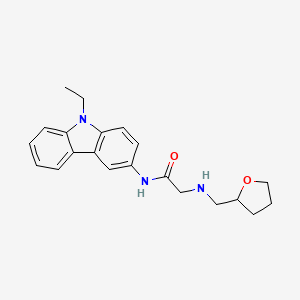
![2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B1230517.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1230520.png)
![2-Hydroxy-3-methoxybenzoic acid [2-[2-chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] ester](/img/structure/B1230521.png)
